molecular formula C26H18N4O8S2 B14153683 4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid

4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid

Cat. No.: B14153683
M. Wt: 578.6 g/mol
InChI Key: DRLSINXEHBBLOE-NQGNRSAKSA-N
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Description

4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid is a complex organic compound that features multiple functional groups, including sulfonic acid, hydrazinylidene, and dioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid typically involves multi-step organic reactions. These steps may include:

    Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydrazinylidene group: This step may involve the reaction of hydrazine derivatives with the cyclohexene intermediate.

    Attachment of the sulfonaphthalene group: This can be done through sulfonation reactions using sulfonating agents such as sulfuric acid or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazinylidene and cyclohexene moieties.

    Reduction: Reduction reactions could target the dioxo groups, potentially converting them to hydroxyl groups.

    Substitution: The sulfonic acid groups may participate in substitution reactions, where the sulfonic acid is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonated quinones, while reduction could produce hydroxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound or its derivatives could be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents, due to their potential bioactivity.

Industry

In industry, this compound might find applications in the development of dyes, pigments, or as a component in advanced materials due to its structural properties.

Mechanism of Action

The mechanism by which 4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid derivatives: These compounds would have similar core structures but with different substituents.

    Sulfonated naphthalene derivatives: Compounds with sulfonic acid groups attached to naphthalene rings.

    Hydrazinylidene derivatives: Compounds featuring the hydrazinylidene functional group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C26H18N4O8S2

Molecular Weight

578.6 g/mol

IUPAC Name

4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C26H18N4O8S2/c31-22-12-9-21(29-27-19-10-13-23(39(33,34)35)17-7-3-1-5-15(17)19)26(32)25(22)30-28-20-11-14-24(40(36,37)38)18-8-4-2-6-16(18)20/h1-14,27-28H,(H,33,34,35)(H,36,37,38)/b29-21+,30-25-

InChI Key

DRLSINXEHBBLOE-NQGNRSAKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N/N=C/3\C=CC(=O)/C(=N/NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)O)/C3=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)NN=C3C=CC(=O)C(=NNC4=CC=C(C5=CC=CC=C54)S(=O)(=O)O)C3=O

Origin of Product

United States

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